REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[H-].[Na+].[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12](Br)[N:11]=1>CCOCC>[Br:9][C:10]1[N:11]=[C:12]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])[CH:13]=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.16 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
crude mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 2 hours and 1 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was not removed) in dry DMF (3 mL)
|
Type
|
STIRRING
|
Details
|
the whole was stirred at rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
was extracted with 2 portions of citric acid 30%
|
Type
|
WASH
|
Details
|
Combined aqueous phases were washed with 2 portions of Et2O
|
Type
|
CUSTOM
|
Details
|
was basified with NaOH 5N at 0° C.
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3 portions of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic phases was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
HCl in Et2O was added
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
WAIT
|
Details
|
the resulting solid was put at the pump for 4 hours
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
It was dissolved in H2O and basified with NaOH 5 M
|
Type
|
EXTRACTION
|
Details
|
The desired product (the base) was extracted with 3 portions of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)OCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.076 mmol | |
AMOUNT: MASS | 4.4309 g | |
YIELD: PERCENTYIELD | 90.4% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |